

ZK112993 (Onapristone) Application Notes and Protocols for Oncological and Gynecological Research

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Compound of Interest		
Compound Name:	ZK112993	
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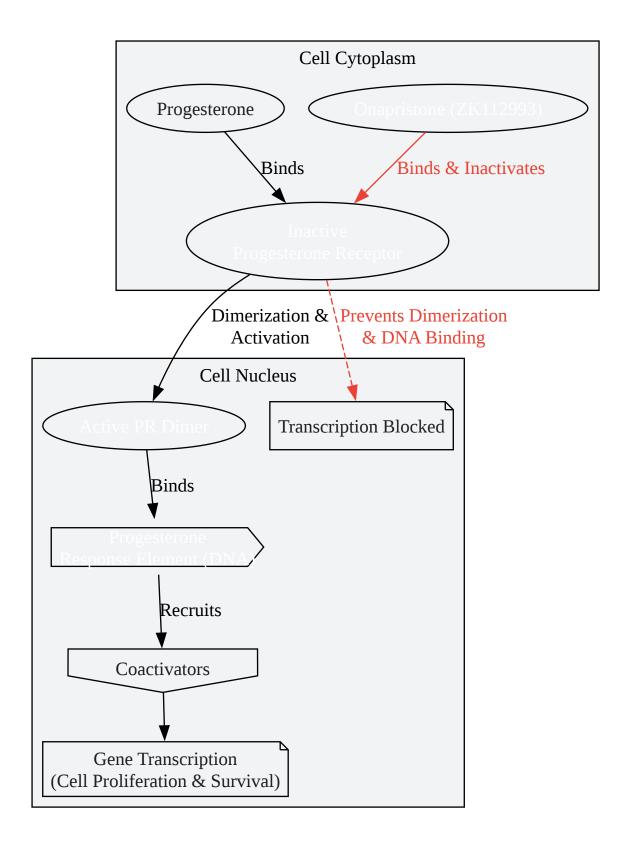
Introduction

ZK112993, also known as Onapristone, is a potent and selective progesterone receptor (PR) antagonist.[1] It is a synthetic steroid that binds to the progesterone receptor, thereby inhibiting the biological effects of progesterone.[2] Onapristone has been investigated for its therapeutic potential in a variety of hormone-dependent diseases, including breast cancer, endometrial cancer, ovarian cancer, and endometriosis.[3][4] These application notes provide a comprehensive overview of **ZK112993**'s mechanism of action, quantitative data from key studies, and detailed protocols for its application in preclinical research.

Mechanism of Action

Onapristone is classified as a Type I progesterone receptor antagonist.[3][5] Its primary mechanism of action involves binding to the progesterone receptor and preventing the conformational changes necessary for receptor activation.[3] Unlike progesterone agonists, which induce a conformational change that promotes receptor dimerization, DNA binding, and recruitment of coactivators, Onapristone binding leads to an inactive receptor conformation.[5] This prevents the PR from binding to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of progesterone-responsive genes that are involved in cell proliferation and survival.[3]





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Quantitative Data



The following tables summarize key quantitative data from preclinical and clinical studies involving Onapristone (**ZK112993**).

Table 1: In Vitro Efficacy of Onapristone in Breast Cancer Cell Lines[6]

Cell Line	Receptor Status	Treatment	Growth Inhibition (%)	Cell Cycle Arrest
T47-D	ER+, PR+	Onapristone	39%	G0/G1 phase accumulation
SK-BR-3	ER-, PR+	Onapristone	17%	G0/G1 phase accumulation
MDA-MB-231	ER-, PR-	Onapristone	No inhibition	Not applicable

Table 2: Clinical Efficacy of Onapristone in Breast Cancer

Study Population	Treatment Regimen	Overall Response Rate (ORR)	Clinical Benefit Rate (CBR)	Reference
Locally advanced or elderly primary breast cancer	100 mg/day Onapristone	56% (Partial Response)	67%	[7]
Tamoxifen- resistant metastatic breast cancer	Onapristone ER	25%	50%	[8]

Table 3: Clinical Efficacy of Onapristone in Gynecological Cancers (Phase I/II Trials)



Cancer Type	Treatment Regimen	Clinical Benefit Rate (CBR) at ≥24 weeks	Reference
Endometrial Carcinoma	Onapristone ER (10- 50 mg BID)	Observed in 9 of 52 patients (across all cancer types)	[3][9]
Ovarian Cancer	Onapristone ER (10- 50 mg BID)	Observed in 9 of 52 patients (across all cancer types)	[3][9]
Recurrent Granulosa Cell Ovarian Cancer	50 mg Onapristone ER BID	17% (in heavily pre- treated patients)	[8]

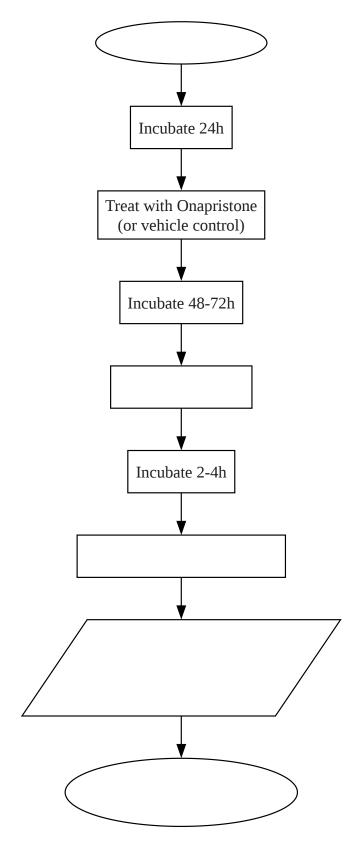
Table 4: Pharmacokinetic Parameters of Onapristone Extended-Release (ER) Formulation[10]

Dose	Mean AUC0-24h (ng*hr/mL)	CV%
10 mg	14610	40
20 mg	29870	25
30 mg	39470	18
40 mg	56000	27
50 mg	72090	15

Experimental Protocols Cell-Based Assays

This protocol is designed to assess the anti-proliferative effects of Onapristone on breast cancer cell lines.





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Materials:



- Breast cancer cell lines (e.g., T47-D, SK-BR-3, MDA-MB-231)[6]
- Complete growth medium (specific to cell line)
- Onapristone (ZK112993)
- Vehicle control (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete growth medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Treatment: Prepare serial dilutions of Onapristone in complete growth medium. Remove the medium from the wells and add 100 μL of the Onapristone dilutions (e.g., 0.01, 0.1, 1, 10, 100 μM) or vehicle control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.



Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

This protocol is to determine the effect of Onapristone on the expression of key cell cycle regulatory proteins.

Materials:

- Treated cell lysates (from a separate experiment where cells are treated with Onapristone)
- Protein extraction buffer
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)[11][12]
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Protocol:

- Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

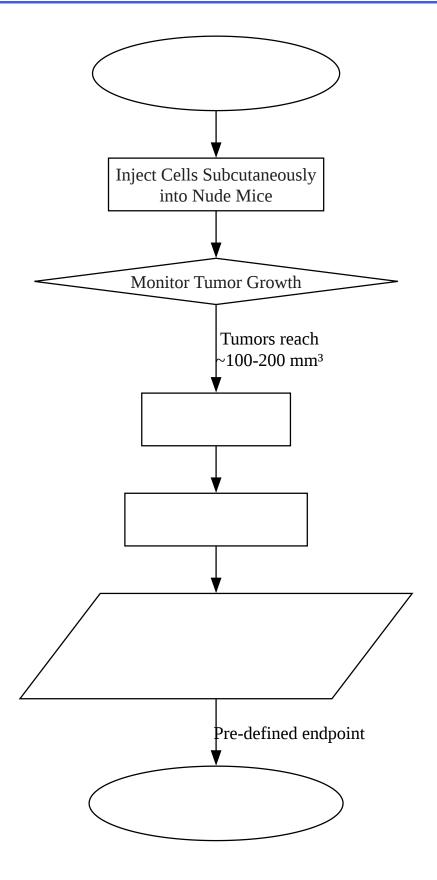


- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Animal Models

This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo antitumor activity of Onapristone.





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Materials:



- Immunodeficient mice (e.g., nude mice)
- Breast cancer cells (e.g., T47-D, MCF-7)[13][14]
- Matrigel (optional)
- Onapristone (ZK112993)
- Vehicle for in vivo administration
- Calipers for tumor measurement

Protocol:

- Cell Preparation: Culture the breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel.
- Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Treatment: Administer Onapristone (e.g., daily oral gavage) or vehicle to the respective groups. Dosing will depend on the specific study design.
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the animals as a measure of toxicity.
- Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals, and excise the tumors for further analysis (e.g., histology, Western blot).

This protocol outlines the creation of a rat model of endometriosis to study the efficacy of Onapristone.[15][16]

Materials:



- Female Sprague-Dawley or Wistar rats
- Surgical instruments
- Sutures
- Onapristone (ZK112993)
- Vehicle for in vivo administration

Protocol:

- Surgical Induction: Anesthetize a donor rat and perform a laparotomy to expose the uterine horns. Excise a segment of the uterine horn and place it in sterile saline.
- Implantation: In a recipient rat under anesthesia, make a small incision in the abdominal wall.
 Suture small pieces of the donor uterine tissue (e.g., 5x5 mm) to the peritoneal wall or other desired locations.
- Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesics.
- Lesion Development: Allow several weeks for the endometriotic lesions to establish and grow.
- Treatment: Randomize the rats into treatment and control groups and administer
 Onapristone or vehicle for a defined period.
- Evaluation: At the end of the treatment period, euthanize the rats and surgically expose the abdominal cavity. Measure the size and number of endometriotic lesions. The lesions can be excised for histological analysis.

Disclaimer

These protocols are intended as a general guide and may require optimization for specific experimental conditions and research questions. It is essential to consult original research articles and adhere to all applicable laboratory safety and animal welfare regulations. The development of Onapristone was previously halted due to concerns about liver function



abnormalities in some patients.[7] An extended-release formulation was later developed to mitigate this risk.[7] Researchers should be aware of this historical context.

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